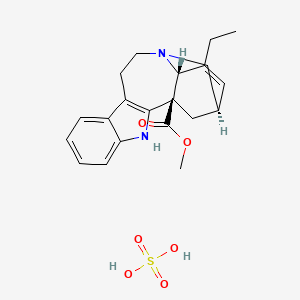

Catharanthine sulfate

Descripción

Catharanthine sulfate (CAS: 70674-90-7; molecular formula: C₂₁H₂₆N₂O₆S) is a bisindole alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus). It serves as a critical precursor in the biosynthesis of anticancer drugs such as vinblastine and vincristine . Structurally, it features a sulfate salt modification, enhancing its solubility and stability for pharmaceutical applications . Pharmacologically, it acts as a voltage-operated L-type Ca²⁺ channel blocker, exhibiting antihypertensive properties by reducing blood pressure and heart rate . Additionally, it demonstrates antimalarial activity by inhibiting Plasmodium growth . Unlike its dimeric derivatives (e.g., vinblastine), this compound has weak microtubule-binding activity, suggesting distinct mechanisms of action .

Propiedades

IUPAC Name |

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13-,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBHCCBAHJWZET-GYMDHWDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Catharanthine sulfate can be synthesized through various methods, including extraction from the Catharanthus roseus plant and subsequent chemical modification. The extraction process typically involves liquid-liquid extraction, supercritical fluid extraction, or molecularly imprinted polymers-based extraction . The isolated catharanthine is then reacted with sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Catharanthus roseus, followed by extraction and purification of the alkaloid. Advanced techniques such as tissue culture, cell culture, and shoot culture are employed to enhance the yield of catharanthine .

Análisis De Reacciones Químicas

Types of Reactions: Catharanthine sulfate undergoes various chemical reactions, including:

Oxidation: Catharanthine can be oxidized to form catharanthine N-oxide.

Reduction: Reduction of catharanthine can yield dihydrocatharanthine.

Substitution: Substitution reactions can occur at the nitrogen atom of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation: Catharanthine N-oxide.

Reduction: Dihydrocatharanthine.

Substitution: Various substituted catharanthine derivatives.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Catharanthine sulfate has been studied for its effects on dopamine transmission, which is crucial in understanding addiction and mood disorders.

- Dopamine Release Inhibition : Research indicates that this compound exhibits a potent inhibitory effect on dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. In studies, this compound was shown to significantly decrease dopamine release at concentrations above 20 μM, with an IC50 of approximately 20 μM. This inhibition is more pronounced compared to other compounds such as 18-MC (a related alkaloid) .

- Antidepressant-Like Activity : this compound has also demonstrated potential antidepressant-like effects. In animal models, it was found to activate serotonergic pathways differently than other compounds, suggesting a complex mechanism that could be beneficial for treating depression .

Anticancer Properties

This compound is recognized for its anticancer activity, particularly in the context of cell cycle disruption.

- Mechanism of Action : The compound acts by inhibiting acetylcholine receptors through ion channel blocking and desensitization. This mechanism is crucial as it disrupts microtubule dynamics, leading to cell cycle arrest at metaphase and subsequent apoptosis .

- Clinical Relevance : this compound is positioned as a precursor in the synthesis of vinblastine, a widely used chemotherapeutic agent. Its ability to inhibit tumor growth makes it a valuable compound in cancer treatment protocols, particularly against hematologic malignancies and solid tumors .

Comparative Efficacy

The efficacy of this compound compared to other alkaloids can be summarized in the following table:

| Compound | IC50 (μM) | Effect on Dopamine Release | Anticancer Activity |

|---|---|---|---|

| This compound | 20 | Significant Inhibition | Yes |

| Catharanthine Base | 30 | Moderate Inhibition | Limited |

| 18-MC | 100 | Minimal Inhibition | No |

This table illustrates that this compound is more effective than its counterparts in both neuropharmacological and anticancer applications.

Case Studies

Several studies have documented the effects of this compound:

- Study on Dopamine Modulation : A study utilizing fast-scan cyclic voltammetry (FSCV) demonstrated that this compound significantly inhibited dopamine release compared to baseline measurements across various concentrations, highlighting its potential as a therapeutic agent for addiction disorders .

- Antitumor Activity Assessment : Research evaluating the cytotoxic effects of this compound on cancer cell lines revealed that it effectively induces apoptosis through microtubule disruption, supporting its role as an anticancer agent .

Mecanismo De Acción

Catharanthine sulfate exerts its effects by disrupting the mitotic spindle formation during cell division. It inhibits phosphodiesterase activity, leading to elevated intracellular cyclic adenosine monophosphate levels . Additionally, this compound activates autophagy signaling pathways and induces autophagic necrosis by inhibiting the mechanistic target of rapamycin (mTOR) pathway .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Catharanthine Tartrate (CAS: 4168-17-6)

- Structural Differences : The tartrate form (C₂₁H₂₄N₂O₂·C₄H₆O₆) is a hemitartrate salt, whereas the sulfate form incorporates a sulfate group. This distinction impacts solubility and pharmacokinetics, with the sulfate salt exhibiting superior aqueous solubility .

- Pharmacological Activity : Both compounds share Ca²⁺ channel-blocking properties, but catharanthine sulfate is more extensively studied for its antihypertensive and antimalarial effects .

- Applications : While both serve as intermediates in vinca alkaloid synthesis, this compound is prioritized in commercial drug production due to higher purity (>98%) and regulatory compliance .

Catharanthine (Base Form; CAS: 2468-21-5)

- Activity Comparison : The base form (C₂₁H₂₄N₂O₂) shows weaker inhibition of tubulin polymerization compared to this compound, highlighting the sulfate group’s role in enhancing bioactivity .

- Utility : The base form is primarily used in research for alkaloid biosynthesis studies, while the sulfate form is favored in clinical applications due to optimized stability and efficacy .

Vinblastine Sulfate (CAS: 143-67-9)

- Mechanistic Contrast : Vinblastine sulfate, a dimeric alkaloid synthesized from catharanthine and vindoline, strongly inhibits microtubule assembly, making it a potent antimitotic agent. In contrast, this compound lacks significant microtubule disruption activity .

- Therapeutic Use : Vinblastine is directly used in chemotherapy (e.g., Hodgkin’s lymphoma), whereas this compound remains a precursor .

CAY10505 (PI3K Inhibitor)

- Functional Divergence : Unlike this compound’s Ca²⁺ channel blockade, CAY10505 targets the p110γ PI3K pathway, modulating endothelial function and vascular structure in hypertension models .

- Structural Class : CAY10505 is a synthetic small molecule, distinct from this compound’s natural alkaloid origin .

Data Tables

Table 1: Pharmacological Comparison of Catharanthine Derivatives

| Compound | CAS Number | Key Activity | Solubility | Clinical Use |

|---|---|---|---|---|

| This compound | 70674-90-7 | Ca²⁺ channel blockade, antimalarial | High (aqueous) | Precursor, research |

| Catharanthine tartrate | 4168-17-6 | Ca²⁺ channel blockade | Moderate | Research |

| Vinblastine sulfate | 143-67-9 | Microtubule inhibition | Moderate | Chemotherapy |

| Catharanthine (base) | 2468-21-5 | Weak tubulin inhibition | Low | Biosynthesis studies |

Table 2: Market and Regulatory Overview

Actividad Biológica

Catharanthine sulfate, a derivative of catharanthine, is an alkaloid primarily extracted from the plant Catharanthus roseus. This compound has garnered attention due to its diverse biological activities, particularly its anti-cancer, anti-parasitic, and cardiovascular effects. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is recognized for its role as a precursor in the synthesis of potent anticancer agents such as vinblastine and vincristine. These vinca alkaloids are widely used in chemotherapy for various cancers, including leukemia and lymphoma. Catharanthine itself exhibits several pharmacological properties that are critical for therapeutic applications.

Biological Activities

1. Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties. It operates through multiple mechanisms, including:

- Inhibition of Cell Proliferation: Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting mitotic processes. For instance, catharanthine has shown effectiveness against various tumor cell lines, including HL-60 (human leukemia) cells .

- Mechanism of Action: The compound affects microtubule dynamics by binding to tubulin, which is crucial for mitosis. This action is similar to that of other vinca alkaloids, leading to cell cycle arrest at metaphase .

2. Anti-Parasitic Activity

This compound exhibits notable anti-parasitic effects, particularly against malaria-causing Plasmodium species. Research has shown that catharanthine has an IC50 value of 4.06 µM against falcipain-2, an essential enzyme for the survival of malaria parasites . Additionally, it has been found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease.

3. Cardiovascular Effects

The compound also possesses vasodilatory and antihypertensive properties:

- Calcium Channel Blockade: this compound inhibits voltage-operated calcium channels (VOCCs), leading to decreased intracellular calcium levels in vascular smooth muscle cells. This results in vasodilation and reduced blood pressure .

- Heart Rate Reduction: In vivo studies indicate that this compound lowers heart rate and cardiac contractility by modulating calcium channel activity .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-Cancer | Induces apoptosis; disrupts mitosis | , |

| Anti-Parasitic | Inhibits falcipain-2; affects Trypanosoma | |

| Cardiovascular | Inhibits VOCCs; reduces BP and HR | , |

Case Study: Anti-Cancer Efficacy

In a controlled laboratory study involving HL-60 human leukemia cells, catharanthine was administered at varying concentrations (0–100 µM). The results showed a dose-dependent inhibition of cell viability with significant apoptosis observed at higher concentrations (≥50 µM). Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, indicating enhanced apoptotic activity.

Case Study: Cardiovascular Effects

A study involving hypertensive rat models demonstrated that administration of this compound resulted in a significant decrease in systolic blood pressure (SBP) over a period of four weeks. Measurements indicated an average reduction in SBP from 160 mmHg to 130 mmHg post-treatment, correlating with decreased heart rate and improved vascular function.

Q & A

Q. What is the primary mechanism of action of catharanthine sulfate in cellular systems?

this compound acts as a voltage-gated Ca²⁺ channel blocker, disrupting calcium signaling in excitable cells . Additionally, it inhibits acetylcholinesterase (AChR) via ion channel desensitization, which may explain its dual effects on neuronal and cardiovascular systems . For mechanistic validation, researchers should employ patch-clamp electrophysiology to quantify Ca²⁺ flux inhibition and competitive radioligand binding assays to assess AChR interactions.

Q. How is this compound biosynthesized in Catharanthus roseus, and what are its roles in alkaloid production?

this compound is a precursor in the biosynthesis of dimeric alkaloids like vinblastine. Its formation involves cytochrome P450-mediated hydroxylation and subsequent sulfation . To study this pathway, use isotopic labeling (e.g., ¹⁴C-tryptophan) in plant cell cultures, followed by LC-MS/MS to track intermediate metabolites .

Q. What experimental methods are recommended for isolating this compound from plant sources?

Isolation typically involves ethanol extraction of Catharanthus roseus leaves, followed by column chromatography (silica gel, eluted with CHCl₃:MeOH gradients) and recrystallization . Purity verification requires HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) coupled with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize the Fe(III)-mediated coupling of this compound with vindoline to synthesize vinblastine analogs?

The Fe(III)-NaBH₄/air system achieves diastereoselective coupling at C15'-C20' with >80% yield . Key parameters include:

Q. What analytical challenges arise in quantifying this compound in single-cell metabolomic studies?

Challenges include low cellular abundance (picomolar levels) and matrix interference. Solutions involve:

Q. How do contradictions in reported bioactivities (e.g., antitumor vs. antihypertensive effects) arise, and how can they be resolved?

Discrepancies may stem from:

- Dose-dependent effects (e.g., Ca²⁺ blockade at >10 µM vs. AChR inhibition at <1 µM) .

- Model system differences (e.g., Plasmodium vs. mammalian cell assays) . Resolution requires comparative dose-response assays across multiple models (e.g., HEK293 cells for Ca²⁺ channels, Xenopus oocytes for AChR) with rigorous statistical validation (ANOVA, p < 0.05) .

Q. What strategies improve the solubility and stability of this compound in in vitro assays?

Solubility limitations (21 mM in pH 5 buffer) can be mitigated using:

- Co-solvents like DMSO (≤0.1% v/v to avoid cytotoxicity) .

- Cyclodextrin encapsulation (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous dispersion . Stability testing should include accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring .

Methodological Recommendations

- For biosynthesis studies : Combine transcriptomics (RNA-seq of Catharanthus tissues) with heterologous expression in Saccharomyces cerevisiae to validate enzyme roles .

- For pharmacological assays : Use CRISPR-edited cell lines (e.g., Ca²⁺ channel knockout HEK293) to isolate target-specific effects .

- For data reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental reporting, including raw data deposition and stepwise protocol descriptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.